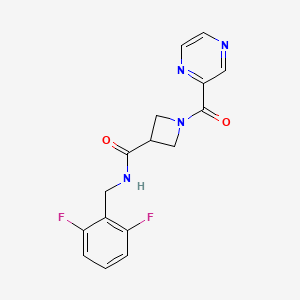
1-(3-Nitrobenzoyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrobenzoyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine, also known as NB-TMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Piperazine derivatives, including those similar to 1-(3-Nitrobenzoyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine, have been extensively studied for their synthesis methods and pharmacological potential. For example, the synthesis of piperazine derivatives through various chemical reactions, involving alkylation, acidulation, and reduction, has been documented. The structural confirmation of these compounds is typically achieved using IR and 1H-NMR techniques, highlighting the importance of these analytical methods in characterizing piperazine-based pharmaceutical intermediates (Quan, 2006).
Antimicrobial and Antifungal Activities
Piperazine derivatives exhibit significant pharmacophoric activities, including antimicrobial and antifungal properties. The synthesis of substituted piperazine derivatives and their biological screening against various bacterial and fungal strains reveal their potential as therapeutic agents. For instance, compounds have shown effectiveness against Staphylococcus aureus, Streptococcus epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and other pathogens, demonstrating the broad spectrum of antimicrobial activity of piperazine derivatives (Suryavanshi & Rathore, 2017).
Medicinal Chemistry Applications
The structural versatility of piperazine derivatives makes them valuable scaffolds in medicinal chemistry. For example, novel synthesis approaches allow for the creation of functionalized piperazines for potential labeling and bioorthogonal applications. This includes the development of piperazine derivatives for use in 18F-labeling, a technique important in PET imaging, demonstrating the compound's utility in both therapeutic and diagnostic contexts (Mamat, Pretze, Gott, & Köckerling, 2016).
Drug Discovery and Development
Piperazine derivatives have also been evaluated for their antitubercular, anti-malarial, and anti-HIV activities, underscoring their potential in addressing global health challenges. Compounds based on the piperazine scaffold have been identified as promising candidates for the treatment of diseases such as tuberculosis, malaria, and HIV, highlighting the importance of this chemical class in the discovery and development of new therapeutic agents (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Propiedades
IUPAC Name |
(3-nitrophenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-11-15(2)19(16(3)12-14)29(27,28)22-9-7-21(8-10-22)20(24)17-5-4-6-18(13-17)23(25)26/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZYSNYORHJRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2694327.png)
![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)

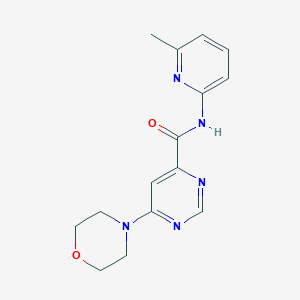
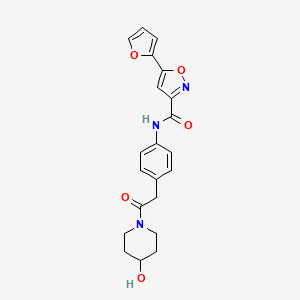

![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)
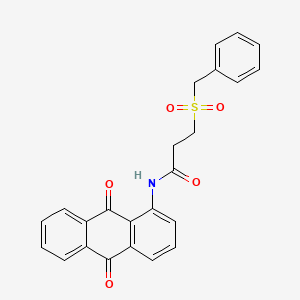
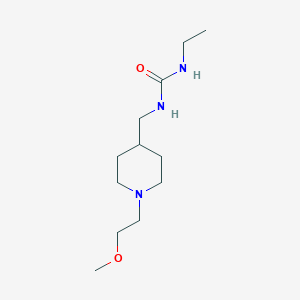

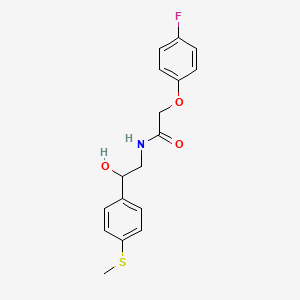
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)
